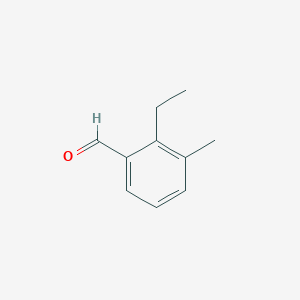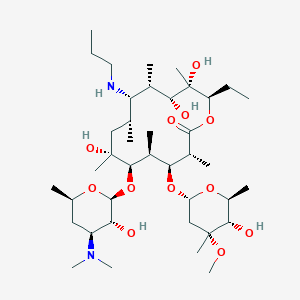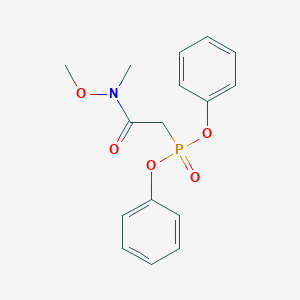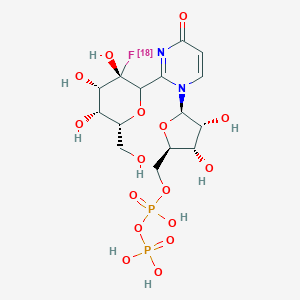
Uridine diphosphate-2-fluoro-2-deoxy-D-galactose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine diphosphate-2-fluoro-2-deoxy-D-galactose (UDP-GalF) is a nucleotide sugar that plays a crucial role in various biological processes. It is an important precursor for the synthesis of glycoconjugates, which are essential components of cell membranes, extracellular matrix, and signaling molecules.
Wirkmechanismus
Uridine diphosphate-2-fluoro-2-deoxy-D-galactose acts as a substrate for various glycosyltransferases, which transfer the sugar moiety to the acceptor molecule. The transfer of the sugar moiety results in the formation of glycoconjugates. The reaction is catalyzed by specific enzymes that recognize Uridine diphosphate-2-fluoro-2-deoxy-D-galactose as a substrate.
Biochemische Und Physiologische Effekte
Uridine diphosphate-2-fluoro-2-deoxy-D-galactose plays a crucial role in various biological processes. It is an important precursor for the synthesis of glycoconjugates, which are essential components of cell membranes, extracellular matrix, and signaling molecules. Uridine diphosphate-2-fluoro-2-deoxy-D-galactose is also involved in the biosynthesis of bacterial lipopolysaccharides, which are essential components of the bacterial cell wall. Additionally, Uridine diphosphate-2-fluoro-2-deoxy-D-galactose has been shown to be involved in the biosynthesis of glycosphingolipids, which are important components of the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
Uridine diphosphate-2-fluoro-2-deoxy-D-galactose is a useful tool for studying various biological processes. It can be used to study the biosynthesis of glycoconjugates, bacterial lipopolysaccharides, and glycosphingolipids. However, Uridine diphosphate-2-fluoro-2-deoxy-D-galactose has some limitations for lab experiments. It is a relatively expensive reagent, and the enzymatic synthesis method requires the use of recombinant enzymes, which can be time-consuming and expensive.
Zukünftige Richtungen
Uridine diphosphate-2-fluoro-2-deoxy-D-galactose is an important molecule with various applications in biological research. Future research should focus on developing more efficient and cost-effective methods for synthesizing Uridine diphosphate-2-fluoro-2-deoxy-D-galactose. Additionally, further studies are needed to investigate the role of Uridine diphosphate-2-fluoro-2-deoxy-D-galactose in various biological processes, including cell adhesion, signaling, and recognition. Finally, the development of novel glycosyltransferases that recognize Uridine diphosphate-2-fluoro-2-deoxy-D-galactose as a substrate could lead to the synthesis of novel glycoconjugates with potential therapeutic applications.
Synthesemethoden
Uridine diphosphate-2-fluoro-2-deoxy-D-galactose can be synthesized using various methods. One of the most commonly used methods is the enzymatic synthesis using recombinant Uridine diphosphate-2-fluoro-2-deoxy-D-galactose synthase. This method involves the use of recombinant enzymes to catalyze the conversion of UDP-Gal to Uridine diphosphate-2-fluoro-2-deoxy-D-galactose. The reaction requires the use of UDP-Gal, 2-fluoro-2-deoxy-D-galactose-1-phosphate, and Mg2+ as cofactor.
Wissenschaftliche Forschungsanwendungen
Uridine diphosphate-2-fluoro-2-deoxy-D-galactose has been extensively studied for its role in various biological processes. It is an important precursor for the synthesis of glycoconjugates, which are involved in cell adhesion, signaling, and recognition. Uridine diphosphate-2-fluoro-2-deoxy-D-galactose is also involved in the biosynthesis of bacterial lipopolysaccharides, which are essential components of the bacterial cell wall. Additionally, Uridine diphosphate-2-fluoro-2-deoxy-D-galactose has been shown to be involved in the biosynthesis of glycosphingolipids, which are important components of the nervous system.
Eigenschaften
CAS-Nummer |
115366-69-3 |
|---|---|
Produktname |
Uridine diphosphate-2-fluoro-2-deoxy-D-galactose |
Molekularformel |
C15H23FN2O16P2 |
Molekulargewicht |
567.29 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-[2-[(3S,4S,5R,6R)-3-(18F)fluoranyl-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-oxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C15H23FN2O16P2/c16-15(25)11(24)9(22)5(3-19)32-12(15)13-17-7(20)1-2-18(13)14-10(23)8(21)6(33-14)4-31-36(29,30)34-35(26,27)28/h1-2,5-6,8-12,14,19,21-25H,3-4H2,(H,29,30)(H2,26,27,28)/t5-,6-,8-,9+,10-,11+,12?,14-,15-/m1/s1/i16-1 |
InChI-Schlüssel |
AQNSRHFCXXTYNM-RSMGQJFNSA-N |
Isomerische SMILES |
C1=CN(C(=NC1=O)C2[C@@]([C@H]([C@H]([C@H](O2)CO)O)O)(O)[18F])[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O |
SMILES |
C1=CN(C(=NC1=O)C2C(C(C(C(O2)CO)O)O)(O)F)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O |
Kanonische SMILES |
C1=CN(C(=NC1=O)C2C(C(C(C(O2)CO)O)O)(O)F)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O |
Synonyme |
UDP-2-fluoro-2-deoxygalactose UDP-FDG uridine diphosphate-2-fluoro-2-deoxy-D-galactose |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



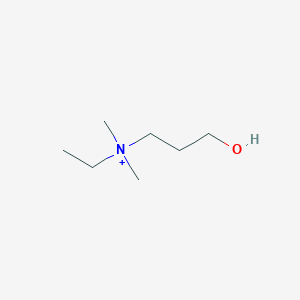
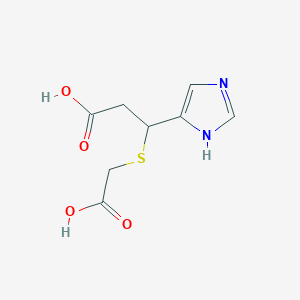
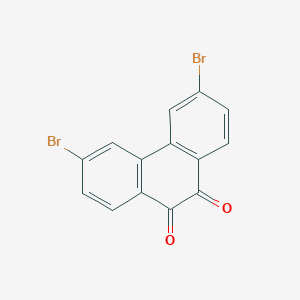
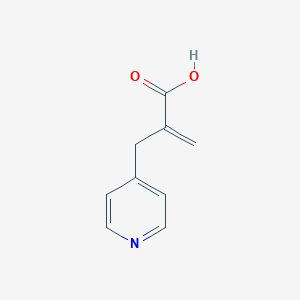
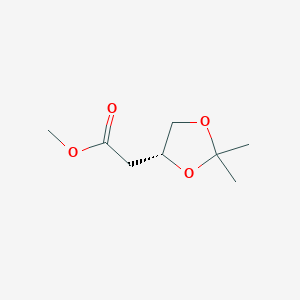

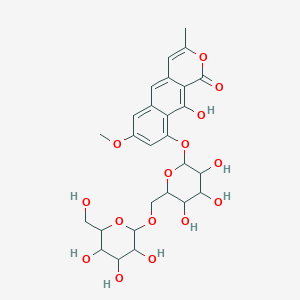
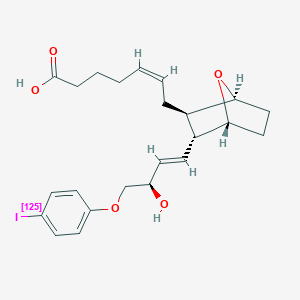
![7-Methoxyfuro[2,3-C]pyridine](/img/structure/B38637.png)
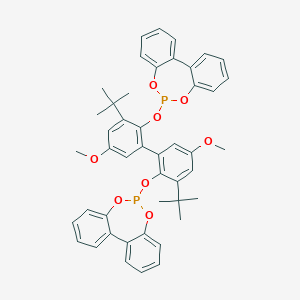
![3-Oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde](/img/structure/B38641.png)
